molecular formula C8H4F3IO2 B122232 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one CAS No. 887144-94-7

1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one

Cat. No. B122232
M. Wt: 316.02 g/mol
InChI Key: XHEOXSQMBWJOKP-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one is a hypervalent iodine compound that has gained attention due to its utility in organic synthesis, particularly in electrophilic trifluoromethylation reactions. This compound is known for its ability to transfer the trifluoromethyl group to various substrates, making it a valuable reagent in the synthesis of fluorinated organic molecules, which are of interest due to their unique physical and chemical properties and their relevance in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one, including those with trifluoromethyl groups, can be achieved in high yield through the reaction of 1-hydroxybenziodoxoles with sulfonic acids or trimethylsilyl triflate. These derivatives are stable and moderately hygroscopic microcrystalline solids . Additionally, an efficient procedure has been developed for the synthesis of 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one on a large scale, which can be used for direct alkynylation of various aromatic compounds .

Molecular Structure Analysis

The molecular structure of 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one is characterized by the presence of a hypervalent iodine(III) center, which is key to its reactivity. The trifluoromethyl group attached to the benziodoxolone ring enhances its electrophilic character, making it an effective trifluoromethylating agent .

Chemical Reactions Analysis

This compound has been shown to be versatile in chemical reactions. It can transfer the electrophilic CF3 group to the oxygen atom of tetrahydrofuran (THF), leading to ring-opening reactions and the formation of trifluoromethyl ethers . It also serves as a reagent for iodo(III)cyclization of alkynes, facilitating the synthesis of benziodoxole-appended (hetero)arenes under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one are influenced by the trifluoromethyl group and the hypervalent iodine center. The compound is known to be a stable solid, but it is also moderately hygroscopic. Its reactivity has been explored through various studies, including its ability to act as an electrophilic trifluoromethylating agent. The introduction of a nitro group into the molecule has been shown to increase its reactivity by almost an order of magnitude, while also making it safer to handle .

Scientific Research Applications

Reactivity with THF and Formation of Trifluoromethyl Ethers

1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one demonstrates the ability to transfer the electrophilic CF3 group to the oxygen atom of tetrahydrofuran (THF), leading to a new ring-opening reaction and the production of trifluoromethyl ethers. This discovery provides insight into the mechanism of action of this reagent in organic synthesis (Fantasia, Welch, & Togni, 2010).

Trifluoromethylation of Sulfonic Acids

It is used for trifluoromethylating various sulfonic acids under mild conditions, offering good to excellent yields. This reaction shows clean second-order kinetics with minimal substrate electronic effects (Koller, Huchet, Battaglia, Welch, & Togni, 2009).

Preparation of Organosulfonyloxy Derivatives

Organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one can be prepared in high yield by reacting 1-hydroxybenziodoxoles with corresponding sulfonic acids. This method produces stable, microcrystalline solids suitable for various synthetic applications (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996).

Electrophilic Trifluoromethylation in Catalysis

Methyltrioxorhenium acts as a catalyst for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds using 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one. This process involves radical species and can be carried out in chloroform solvent at 70 °C (Mejía & Togni, 2012).

Gold-Catalysed Oxyarylation of Olefins

1-Hydroxy-1,2-benziodoxol-3(1H)-one is an effective terminal oxidant for gold-catalyzed, three-component oxyarylation reactions. It broadens the scope of oxyarylation to include styrenes and gem-disubstituted olefins, expanding the range of substrates in this domain (Ball, Lloyd‐Jones, & Russell, 2012).

Role in the Synthesis of Dess-Martin Periodinane

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide plays a crucial role in the synthesis of Dess-Martin periodinane. Its physical form affects the reproducibility of converting it to I-triacetoxy derivative, demonstrating its significance in organic chemistry (Stevenson, Treacy, & Nieuwenhuyzen, 1997).

Safety And Hazards

1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Contact with water liberates toxic gas . It should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-(trifluoromethyl)-1λ3,2-benziodoxol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)12-6-4-2-1-3-5(6)7(13)14-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEOXSQMBWJOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one

CAS RN

887144-94-7
Record name 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887144947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(trifluoromethyl)-3H-1lambda3,2-benziodaoxol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(TRIFLUOROMETHYL)-1,2-BENZIODOXOL-3(1H)-ONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
K Stanek, R Koller, I Kieltsch… - … of Reagents for …, 2001 - Wiley Online Library
[ 887144‐94‐7 ] C 8 H 4 F 3 IO 2 (MW 316.02) InChI = 1S/C8H4F3IO2/c9‐8(10,11)12‐6‐4‐2‐1‐3‐5(6)7(13)14‐12/h1‐4H InChIKey = XHEOXSQMBWJOKP‐UHFFFAOYSA‐N (reagent …
Number of citations: 2 onlinelibrary.wiley.com
T Umemoto - Modern Synthesis Processes and Reactivity of …, 2017 - Elsevier
Electrophilic trifluoromethylating reagents developed so far are classified into three categories, and their syntheses and reactivities are described chronologically. The reagents include …
Number of citations: 3 www.sciencedirect.com
JD Yang, M Li, XS Xue - Chinese Journal of Chemistry, 2019 - Wiley Online Library
of main observation and conclusion The first comprehensive I(III)―X (X = F, Br, CN, N 3 , CF 3 , etc.) bond dissociation energy (BDE) scales for benziodoxol(on)e‐based hypervalent …
Number of citations: 23 onlinelibrary.wiley.com
MS Wiehn, EV Vinogradova, A Togni - Journal of fluorine chemistry, 2010 - Elsevier
The reaction of hypervalent iodine trifluoromethylating reagents with a variety of arenes and N-heteroarenes gives access to the corresponding trifluoromethylated compounds. In …
Number of citations: 256 www.sciencedirect.com
N Fiederling, J Haller, H Schramm - Organic Process Research & …, 2013 - ACS Publications
Togni, s reagent II (1-(trifluoromethyl)-1, 2-benziodoxol-3 (1H)-one, 1) is a versatile reagent for the nucleophilic introduction of trifluoromethyl groups. We have now found that this …
Number of citations: 67 pubs.acs.org
E Mejia, A Togni - ACS Catalysis, 2012 - ACS Publications
Methyltrioxorhenium acts as a catalyst (5–10 mol %) for the direct electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds using the hypervalent iodine …
Number of citations: 193 pubs.acs.org
FL Zeng, XL Chen, K Sun, HL Zhu, XY Yuan… - Organic Chemistry …, 2021 - pubs.rsc.org
Photocatalytic strategies for the preparation of 3-phosphoryl/trifluoromethyl/thiocyanato azaspiro[4.5]trienones via a radical-initiated cascade annulation reaction of N-arylpropiolamides …
Number of citations: 48 pubs.rsc.org
XY Jiang, FL Qing - Angewandte Chemie, 2013 - Wiley Online Library
The trifluoromethyl group, having an enhanced electronegativity, lipophilicity, metabolic stability, and bioavailability, is widely prevalent in pharmaceuticals and agrochemicals.[1] …
Number of citations: 167 onlinelibrary.wiley.com
K Stanek, R Koller, A Togni - The Journal of organic chemistry, 2008 - ACS Publications
The reaction of the 10-I-3 hypervalent iodine electrophilic trifluoromethylation reagent 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one (2) with 2,4,6-trimethylphenol, after deprotonation …
Number of citations: 206 pubs.acs.org
J Charpentier, N Fruh, A Togni - Chemical reviews, 2015 - ACS Publications
1. INTRODUCTION This review article is concerned with the use of compounds 1 and 2 (Figure 1) as effective and very versatile reagents for trifluoromethylation reactions of a variety of …
Number of citations: 416 pubs.acs.org

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